molecular formula C9H13N5O2 B14670722 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide CAS No. 40262-76-8

6-(Morpholin-4-yl)pyrazine-2-carbohydrazide

Cat. No.: B14670722
CAS No.: 40262-76-8
M. Wt: 223.23 g/mol
InChI Key: MYCWQMRSNUFNOC-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C9H14N4O2 It is a derivative of pyrazine and morpholine, featuring a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with morpholine, followed by the introduction of a carbohydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The morpholine or carbohydrazide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazine compounds.

Scientific Research Applications

6-(Morpholin-4-yl)pyrazine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The pyrazine ring may also interact with enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Morpholin-4-ylpyrazine-2-carboxylic acid: Similar in structure but lacks the carbohydrazide group.

    2-Morpholino-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a pyrazine ring.

    Thieno[2,3-b]pyrazine-6-carboxylic acid: Features a thieno ring fused to the pyrazine ring.

Uniqueness

6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is unique due to the presence of both morpholine and carbohydrazide groups, which confer distinct chemical and biological properties

Properties

CAS No.

40262-76-8

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

6-morpholin-4-ylpyrazine-2-carbohydrazide

InChI

InChI=1S/C9H13N5O2/c10-13-9(15)7-5-11-6-8(12-7)14-1-3-16-4-2-14/h5-6H,1-4,10H2,(H,13,15)

InChI Key

MYCWQMRSNUFNOC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CN=C2)C(=O)NN

Origin of Product

United States

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